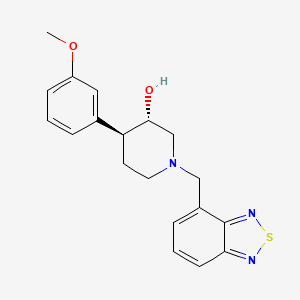
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide
Descripción general
Descripción
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in cancer cell survival. ABT-199 has shown promising results in preclinical studies and clinical trials, making it a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide selectively binds to the hydrophobic groove of BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has a high affinity for BCL-2 protein, making it a potent inhibitor of BCL-2-dependent apoptosis.
Biochemical and Physiological Effects
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression. It has also been shown to have minimal effects on normal cells, indicating its selectivity for cancer cells. 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has been shown to reduce tumor burden in preclinical models and clinical trials, indicating its potential as a therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has several advantages for lab experiments, including its selectivity for BCL-2 protein and its potent anti-tumor activity. However, 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has some limitations, including its potential toxicity and the development of resistance in some cancer cells.
Direcciones Futuras
There are several future directions for the development of 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide as a therapeutic agent for cancer. These include the identification of biomarkers that can predict response to 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide, the development of combination therapies that can enhance the efficacy of 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide, and the exploration of its potential for the treatment of other types of cancer. Additionally, further studies are needed to understand the mechanisms of resistance to 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide and to develop strategies to overcome it.
In conclusion, 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide is a promising therapeutic agent for various types of cancer. Its selective targeting of BCL-2 protein and potent anti-tumor activity make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanisms of action and potential limitations.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has been extensively studied in preclinical models and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has shown potent anti-tumor activity, inducing apoptosis in cancer cells with high levels of BCL-2 expression. In clinical trials, 2-(4-fluorobenzyl)-N-(2-methoxyphenyl)-4-morpholinecarboxamide has demonstrated promising results, with high response rates and durable remissions in patients with relapsed/refractory CLL and AML.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-18-5-3-2-4-17(18)21-19(23)22-10-11-25-16(13-22)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENZKNVZFOXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCOC(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B3803709.png)
![1-[(3-ethyl-5-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3803719.png)
![8-(1,3-benzodioxol-5-ylacetyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3803730.png)
![[4-(3-methyl-2-quinoxalinyl)phenyl]methanol](/img/structure/B3803733.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B3803738.png)
![2-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3803743.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3803754.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3803758.png)
![5-{4-[(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3803764.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3803765.png)
![1-[4-({cyclopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3803769.png)

![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B3803778.png)
